JK184

Vue d'ensemble

Description

JK184 est un composé de petite molécule connu pour son inhibition puissante de la voie de signalisation Hedgehog. Cette voie joue un rôle crucial dans le développement embryonnaire et l'homéostasie tissulaire, et sa dysrégulation est associée à divers cancers, notamment le carcinome basocellulaire et le médulloblastome . This compound s'est avéré prometteur dans les thérapies anticancéreuses en induisant l'apoptose des cellules tumorales et en modulant les réponses immunitaires .

Applications De Recherche Scientifique

JK184 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

Industry: Utilized in the development of novel cancer therapies and drug delivery systems.

Mécanisme D'action

Target of Action

JK184 primarily targets the Hedgehog (Hh) signaling pathway , a critical regulator of embryonic patterning . It is known to inhibit the glioma-dependent transcriptional activity within this pathway . This compound can also bind and inhibit alcohol dehydrogenase 7 (Adh7) .

Mode of Action

This compound acts as a potent inhibitor of microtubule assembly . It can either negatively or positively regulate the Gli family of transcription factors, depending on the mechanism by which the pathway is activated . This compound’s interaction with its targets leads to changes in the cellular processes regulated by these targets.

Biochemical Pathways

This compound’s primary effect is on the Hedgehog signaling pathway . It inhibits the pathway by destabilizing microtubules . This compound also affects the Akt/mTOR pathway in breast cancer cells, inducing autophagy .

Pharmacokinetics

While this compound shows potent anti-proliferative activity in tumor models, it has a poor pharmacokinetic profile and bioavailability . Its circulation time in the blood is prolonged when entrapped in polymeric micelles .

Result of Action

This compound intervention induces cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . It has been shown to induce more apoptosis and block proliferation of certain tumor cells . This compound also exerts antitumor activities and strongly synergizes with certain therapies in vivo .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, this compound encapsulated in polymeric micelles shows a stronger inhibition of Gli expression in the Hedgehog signaling pathway, which plays an important role in pancreatic carcinoma . This suggests that the formulation of this compound can significantly impact its therapeutic effectiveness.

Analyse Biochimique

Biochemical Properties

JK184 plays a crucial role in biochemical reactions by inhibiting the Hedgehog signaling pathway. It interacts with several biomolecules, including alcohol dehydrogenase 7 and microtubules. This compound blocks sonic hedgehog-induced Gli transcription with an IC50 of 30 nM and disrupts Hedgehog signaling by inhibiting alcohol dehydrogenase 7 and depolymerizing microtubules . These interactions are essential for its function as a Hedgehog pathway antagonist.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in tumor cells by inhibiting the Hedgehog signaling pathway. In breast cancer cells, this compound intervention leads to cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . Additionally, this compound modulates B7-H3 CAR T cells to an effector memory phenotype and promotes cytokine secretion, enhancing the antitumor activities of CAR T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a Hedgehog pathway inhibitor. This compound inhibits Gli-dependent transcriptional activity in a dose-dependent manner, significantly reducing the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 6.3 μg/mL after three days of incubation . It also induces autophagy by inhibiting the Akt/mTOR pathway in breast cancer cells . These molecular interactions are critical for its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits good anti-proliferative activity in subcutaneous Panc-1 and BxPC-3 tumor models when administered intravenously at 5 mg/kg . It has a poor pharmacokinetic profile and bioavailability, which may affect its long-term stability and efficacy . The induction of autophagy by this compound is dose- and time-dependent, suggesting that its effects may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 5 mg/kg, this compound exhibits significant anti-proliferative activity in tumor models . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s poor pharmacokinetic profile and bioavailability also necessitate careful consideration of dosage in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate autophagy and cell proliferation. It inhibits the Akt/mTOR pathway, leading to the induction of autophagy in breast cancer cells . This pathway is crucial for its antitumor effects, as it compromises the antiproliferative effect of this compound. The compound’s interactions with metabolic enzymes and cofactors play a significant role in its overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is designed to antagonize Hedgehog signaling by inhibiting Gli-dependent transcriptional activity, which affects its localization and accumulation within cells . Its poor pharmacokinetic profile and bioavailability also impact its distribution in vivo .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It targets microtubules and disrupts their polymerization, which is essential for its role as a Hedgehog pathway inhibitor . The compound’s ability to induce autophagy via the Akt/mTOR pathway also suggests that it may localize to specific cellular compartments involved in autophagy regulation . These targeting signals and post-translational modifications are crucial for its therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

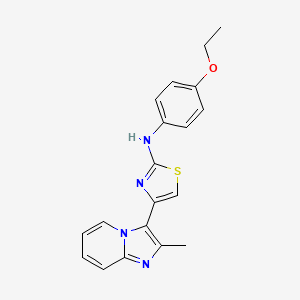

JK184 peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage subséquent. La synthèse commence généralement par la préparation de la 4-éthoxyphénylamine, qui est ensuite mise à réagir avec le 2-méthylimidazo[1,2-a]pyridine-3-carbaldéhyde pour former un intermédiaire. Cet intermédiaire subit une cyclisation avec le 2-aminothiazole pour donner this compound .

Méthodes de production industrielle

Pour la production industrielle, this compound est souvent préparé en utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus implique l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs pour faciliter les réactions. Le produit final est purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

JK184 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur la prolifération, la différenciation et l'apoptose cellulaires.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et de systèmes d'administration de médicaments.

Mécanisme d'action

This compound exerce ses effets en inhibant la voie de signalisation Hedgehog. Il cible spécifiquement les facteurs de transcription homologues de l'oncogène associé au gliome (Gli), empêchant leur activation et la transcription subséquente des gènes cibles. Cette inhibition entraîne une diminution de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses . De plus, this compound module les réponses immunitaires en améliorant l'activité des cellules T à récepteur antigénique chimérique et des blocages de points de contrôle immunitaires .

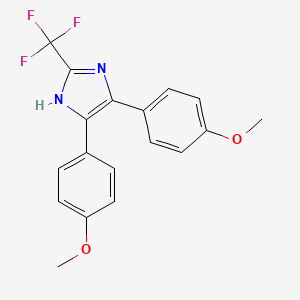

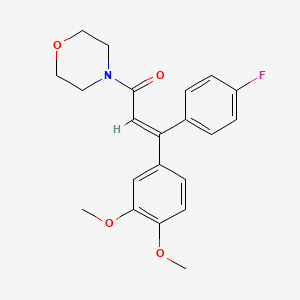

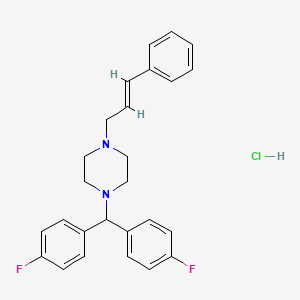

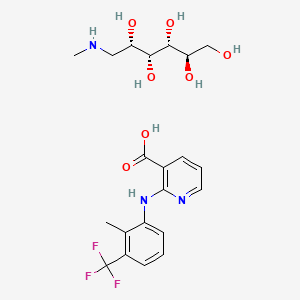

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclopamine : Un autre inhibiteur de la voie Hedgehog, mais avec un mécanisme d'action différent.

Vismodégib : Un inhibiteur de la voie Hedgehog approuvé cliniquement utilisé pour traiter le carcinome basocellulaire.

Sonidegib : Similaire au Vismodégib, utilisé pour traiter le carcinome basocellulaire avancé.

Unicité de JK184

This compound est unique en son rôle double d'inhibition de la voie Hedgehog et de modulation des réponses immunitaires. Cette double fonctionnalité en fait un candidat prometteur pour les thérapies combinées impliquant des inhibiteurs de points de contrôle immunitaires et des cellules T à récepteur antigénique chimérique .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXIPOUVGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360042 | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315703-52-7 | |

| Record name | JK184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JK184 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

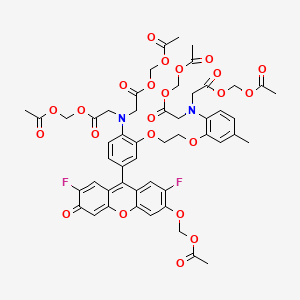

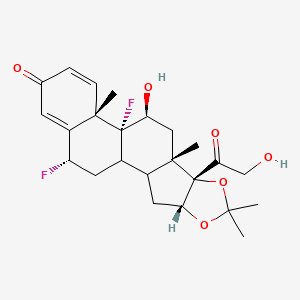

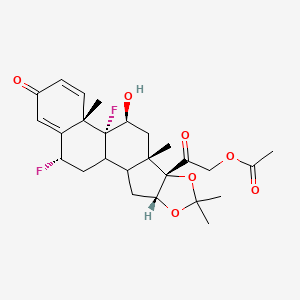

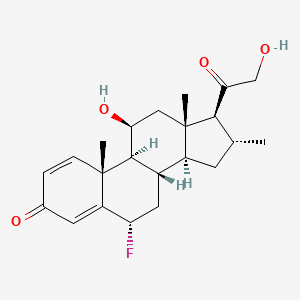

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.